molecular formula C7H5BrF2O B1333783 1-Bromo-4-(difluoromethoxy)benzene CAS No. 5905-69-1

1-Bromo-4-(difluoromethoxy)benzene

Cat. No.: B1333783
CAS No.: 5905-69-1
M. Wt: 223.01 g/mol
InChI Key: ORIYZUFTROJBQJ-UHFFFAOYSA-N
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Description

1-Bromo-4-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H5BrF2O. It is a brominated aromatic compound where a bromine atom is substituted at the para position of a benzene ring, and a difluoromethoxy group is attached to the same ring. This compound is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(difluoromethoxy)benzene can be synthesized through several methods. One common method involves the bromination of 4-(difluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(difluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-4-(difluoromethoxy)benzene is used in scientific research for:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(difluoromethoxy)benzene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack or palladium-catalyzed coupling. The difluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(difluoromethoxy)benzene is unique due to the specific positioning of the bromine and difluoromethoxy groups, which can influence its reactivity and applications in synthesis. The presence of the difluoromethoxy group can enhance the compound’s stability and alter its electronic properties compared to other similar compounds .

Properties

IUPAC Name

1-bromo-4-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIYZUFTROJBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371764
Record name 1-Bromo-4-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5905-69-1
Record name 1-Bromo-4-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(difluoromethoxy)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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